molecular formula C16H18N2O2 B3056489 1-(1H-Indol-3-yloxoacetyl)-3-methylpiperidine CAS No. 71765-49-6

1-(1H-Indol-3-yloxoacetyl)-3-methylpiperidine

Cat. No. B3056489
CAS RN: 71765-49-6
M. Wt: 270.33 g/mol
InChI Key: HRBAXCRGVDBNNC-UHFFFAOYSA-N
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Description

    Indole Ring : The core structure contains an indole ring , which is a bicyclic aromatic system consisting of a benzene ring fused to a five-membered pyrrole ring. Indole derivatives often exhibit diverse biological activities due to their electron-rich nature .


Synthesis Analysis

The synthesis of this compound involves the solvent-free addition of indole to aldehydes . Notably, excess CaO (calcium oxide) plays a crucial role in this reaction. The exact mechanism and regiochemistry are discussed in detail in the literature .

Scientific Research Applications

Anticancer Activity

1-(1H-Indol-3-yloxoacetyl)-3-methylpiperidine and its derivatives have shown promising results in anticancer research. A study synthesized various derivatives and evaluated their antiproliferative activities against cancer cell lines like Hela, A-549, and ECA-109, revealing moderate-to-potent activities in vitro (Jiang, Xu, & Wu, 2016).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of related compounds. For instance, certain derivatives were synthesized and screened for antibacterial and antifungal activities, demonstrating significant potential in this field (Gadaginamath, Pujar, Donawade, & Kavali, 2005).

Neuropharmacological Applications

In neuropharmacology, derivatives of 1-(1H-Indol-3-yloxoacetyl)-3-methylpiperidine have been studied for their potential as ligands for α₁-adrenoceptors, which could have implications for psychiatric and neurological disorders (Jørgensen et al., 2013).

Enzyme Activity Studies

Studies involving enzyme activity have also been conducted. For example, certain derivatives were evaluated for their antimicrobial properties and enzyme activity levels, such as GST and GSH enzymes, contributing to a deeper understanding of biochemical processes (Attaby, Ramla, & Gouda, 2007).

Chemical Synthesis and Modification

Research has also focused on the synthesis and modification of similar compounds for various applications. This includes the development of novel synthetic methods and the exploration of new chemical reactions (Khalafi‐Nezhad et al., 2008).

Cytotoxicity and Cancer Treatment

Further investigations have been conducted into the cytotoxicity of these compounds. For instance, a series of derivatives were synthesized and tested for their cytotoxicity against human cell lines, providing insights into potential cancer treatments (Koksal, Yarim, Durmaz, & Cetin-Atalay, 2012).

Future Directions

: Tocco, G., Zedda, G., Casu, M., Simbula, G., & Begala, M. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1747 (https://www.mdpi.com/1420-3049/22/10/1747)

properties

IUPAC Name

1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-5-4-8-18(10-11)16(20)15(19)13-9-17-14-7-3-2-6-12(13)14/h2-3,6-7,9,11,17H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBAXCRGVDBNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70992408
Record name 1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione

CAS RN

71765-49-6
Record name Piperidine, 1-(1H-indol-3-yloxoacetyl)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1H-Indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70992408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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